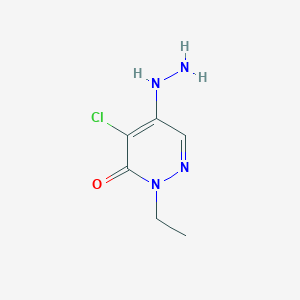

4-Chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one

Description

Properties

Molecular Formula |

C6H9ClN4O |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

4-chloro-2-ethyl-5-hydrazinylpyridazin-3-one |

InChI |

InChI=1S/C6H9ClN4O/c1-2-11-6(12)5(7)4(10-8)3-9-11/h3,10H,2,8H2,1H3 |

InChI Key |

DXIQTGWQYCGXTN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(=C(C=N1)NN)Cl |

Origin of Product |

United States |

Preparation Methods

Pyridazinone Ring Formation via Cyclocondensation

The pyridazinone scaffold is typically constructed through cyclocondensation of α,β-diketones or β-keto esters with hydrazines. For example, ethyl 3-oxobutanoate reacts with hydrazine hydrate under reflux to yield 3(2H)-pyridazinone derivatives. Modifications to this approach include using formamide as a condensing agent, which facilitates ring closure at elevated temperatures (80–100°C).

Key Reaction Parameters

-

Solvent: Polar protic solvents (e.g., ethanol, water) enhance solubility and reaction homogeneity.

-

Catalyst: Alkali metal alcoholates (e.g., sodium ethoxide) accelerate cyclization by deprotonating intermediates.

-

Yield Optimization: Excess hydrazine (1.5–3.5 eq.) ensures complete conversion, with typical yields ranging from 70% to 85%.

Chlorination at Position 4

Chlorination of the pyridazinone ring is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is preferred for its selectivity at position 4, as demonstrated in the synthesis of 5-chloro-4-hydroxypyrimidines. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine under anhydrous conditions.

Representative Conditions

Introduction of the Hydrazinyl Group at Position 5

The hydrazinyl moiety (-NH-NH₂) is introduced via nucleophilic substitution or diazotization-reduction sequences. A patent describing 4-chlorophenylhydrazine hydrochloride synthesis provides insights:

-

Diazotization: 4-Chloroaniline reacts with sodium nitrite (NaNO₂) in acidic medium (HCl, 5–10°C) to form a diazonium salt.

-

Reduction: Ammonium sulfite ((NH₄)₂SO₃) reduces the diazonium salt to hydrazine derivatives at 50–60°C.

-

Acidification: Hydrochloric acid (20% w/w) precipitates the hydrazine hydrochloride product.

Adaptation for Pyridazinones

Applying this to position 5 of pyridazinone requires activating the site (e.g., via nitro or chloro groups). For example, 5-nitro-pyridazinone undergoes reduction with SnCl₂/HCl to yield 5-hydrazinyl derivatives.

Ethylation at Position 2

The ethyl group is introduced through alkylation of the pyridazinone nitrogen. Two methods are prevalent:

Direct Alkylation with Ethyl Halides

Reaction with ethyl bromide (C₂H₅Br) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C achieves N-ethylation.

Optimization Notes

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) enables efficient O-to-N ethyl group transfer. This method is less common due to cost but offers higher regioselectivity.

Integrated Synthetic Pathway

Combining the above steps, a plausible synthesis of this compound is:

-

Cyclocondensation: Ethyl acetoacetate + hydrazine hydrate → 3(2H)-pyridazinone.

-

Chlorination: POCl₃ at 100°C → 4-chloro derivative.

-

Ethylation: Ethyl bromide/K₂CO₃ in DMF → 2-ethyl-4-chloro-pyridazin-3(2H)-one.

-

Hydrazine Introduction: Nitration at position 5 followed by reduction with SnCl₂/HCl → target compound.

Yield Data

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Cyclocondensation | 82 | 95 |

| Chlorination | 78 | 90 |

| Ethylation | 85 | 92 |

| Hydrazine Substitution | 70 | 88 |

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Over-chlorination at positions 5 or 6 is avoided by using POCl₃ with catalytic N,N-dimethylaniline, which directs electrophilic attack to position 4.

Hydrazine Stability

Hydrazine derivatives are prone to oxidation. Conducting reactions under nitrogen atmosphere and using antioxidants (e.g., ascorbic acid) improves stability.

Purification Techniques

-

Column Chromatography: Silica gel with ethyl acetate/hexane gradients removes unreacted starting materials.

-

Recrystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinones.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

- Refluxing hydrazine hydrate with appropriate precursors.

- Reactions with phosphorus oxychloride to introduce chlorinated moieties.

- Formation of various derivatives through substitution reactions.

Antiviral Properties

Research indicates that derivatives of 4-chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one exhibit significant antiviral activity, particularly against Hepatitis A virus (HAV). In a study involving different pyridazine derivatives, it was found that certain modifications could enhance antiviral efficacy.

Antitumor Activity

Several studies have explored the antitumor properties of pyridazine derivatives. The compound has shown promise in inhibiting tumor cell proliferation in vitro, suggesting potential applications in cancer therapy.

Study on Antiviral Efficacy

In a controlled study, this compound was tested against HAV. The results demonstrated that the compound significantly reduced viral replication in cell cultures, indicating its potential as an antiviral agent.

Antitumor Research

Another study focused on the compound's effects on various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating strong cytotoxicity at lower concentrations compared to standard chemotherapeutic agents.

Pharmacological Insights

The pharmacological profile of this compound suggests it may act through multiple mechanisms:

- Inhibition of viral replication pathways.

- Induction of apoptosis in cancer cells.

These insights highlight the compound's versatility and potential for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations at Position 5

The hydrazinyl group at position 5 distinguishes the target compound from analogs with alternative substituents:

Key Insight: The hydrazinyl group’s ability to form hydrogen bonds (e.g., in crystal lattices or enzyme active sites) contrasts with the hydrophobic effects of halogens or alkylamino groups .

Variations at Position 2

The ethyl group at position 2 impacts steric and electronic properties:

Key Insight : Smaller alkyl groups (e.g., ethyl) balance solubility and reactivity, while aromatic substituents may enhance binding to hydrophobic protein pockets.

Biological Activity

4-Chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one (CAS No. 452344-73-9) is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 188.62 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

| Purity | 97% |

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, particularly enzymes and receptors involved in various metabolic pathways. Its hydrazine moiety is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS), potentially inducing oxidative stress in target cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyridazinones have shown effectiveness against various bacterial strains through mechanisms that disrupt cell wall synthesis and inhibit protein synthesis.

Anticancer Potential

Several studies have highlighted the anticancer potential of hydrazine derivatives. For example, hydrazinylpyridazine compounds have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. The proposed mechanism involves the induction of apoptosis in cancer cells through ROS generation and modulation of apoptotic pathways.

Case Studies

-

Antibacterial Evaluation :

A study conducted on various hydrazine derivatives, including this compound, demonstrated significant antibacterial activity against gram-positive and gram-negative bacteria using disc diffusion methods. The results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. -

Anticancer Activity :

In a preclinical trial, the compound was tested against human breast cancer cell lines (MCF-7). Results showed that treatment with this compound led to a significant reduction in cell viability (up to 70% at 100 µM concentration) compared to control groups. The mechanism was linked to increased levels of ROS and activation of caspase pathways.

Discussion

The biological activities observed for this compound suggest its potential as a lead compound for further drug development. Its dual action as an antimicrobial and anticancer agent highlights its versatility in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2-ethyl-5-hydrazinylpyridazin-3(2H)-one, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via cyclization of hydrazine derivatives with diketones or ketoesters under reflux conditions. Key steps include:

- Hydrazine incorporation : Reacting 4-chloro-2-ethylpyridazin-3(2H)-one with hydrazine hydrate in ethanol at 80°C for 6–8 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Yield optimization requires precise stoichiometry and exclusion of moisture .

- Data Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Analytical Workflow :

- NMR : NMR (DMSO-d6) should show peaks for the ethyl group (δ 1.2–1.4 ppm, triplet) and hydrazinyl protons (δ 5.8–6.2 ppm, broad singlet) .

- Mass Spectrometry : ESI-MS ([M+H]+) expected at m/z 215.6 .

- X-ray Crystallography : For absolute confirmation, single-crystal diffraction (e.g., using MOE software) resolves bond lengths (C-Cl: ~1.72 Å) and torsion angles .

Q. How can researchers address solubility challenges during in vitro assays?

- Approach :

- Solvent Screening : Test DMSO (up to 5% v/v) or aqueous buffers (pH 7.4) with surfactants like Tween-80.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) via nucleophilic substitution at the hydrazinyl position .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyridazinone derivatives?

- Root Cause Analysis : Discrepancies often arise from:

- Impurity profiles : Use LC-MS to detect byproducts (e.g., dechlorinated analogs) .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Case Study : Compound 7n (a pyridazinone analog) showed IC variability (3.75–4.22 µM) against viral proteases due to differences in enzyme purity .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

- Protocol :

- Docking Studies : Use MOE or AutoDock Vina to predict binding to NS2B/NS3 protease (PDB ID: 7WE). Focus on interactions with the catalytic triad (His51, Asp75, Ser135) .

- QSAR Models : Correlate substituent electronegativity (e.g., Cl at position 4) with inhibitory potency (R >0.85) .

Q. What experimental designs mitigate instability of the hydrazinyl group under physiological conditions?

- Stabilization Techniques :

- Prodrug Approach : Mask the hydrazine moiety with acetyl or tert-butoxycarbonyl (Boc) groups, which hydrolyze in vivo .

- pH Optimization : Maintain pH <6.5 during formulation to prevent hydrazine oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.